molecular formula C12H24FNO B13330773 [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol

[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol

Cat. No.: B13330773
M. Wt: 217.32 g/mol
InChI Key: BWIKDAIOVWPUQX-UHFFFAOYSA-N
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Description

[1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C12H24FNO and a molecular weight of 217.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol typically involves the reaction of piperidine derivatives with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential therapeutic agent in the treatment of various diseases.
  • Studied for its pharmacological effects on the central nervous system.

Industry:

Mechanism of Action

The mechanism of action of [1-(2-Ethyl-2-fluorobutyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H24FNO

Molecular Weight

217.32 g/mol

IUPAC Name

[1-(2-ethyl-2-fluorobutyl)piperidin-4-yl]methanol

InChI

InChI=1S/C12H24FNO/c1-3-12(13,4-2)10-14-7-5-11(9-15)6-8-14/h11,15H,3-10H2,1-2H3

InChI Key

BWIKDAIOVWPUQX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CN1CCC(CC1)CO)F

Origin of Product

United States

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